molecular formula C6H7ClN4S B13216004 [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride

[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride

Cat. No.: B13216004
M. Wt: 202.67 g/mol
InChI Key: BUGFYLZRXYPOPT-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-b]pyridine scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

Chemistry

In chemistry, [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its antitumor properties. It has shown promise in inhibiting the growth of cancer cells in preclinical studies .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can bind to microbial proteins, disrupting their function and leading to antimicrobial activity .

Properties

Molecular Formula

C6H7ClN4S

Molecular Weight

202.67 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2,5-diamine;hydrochloride

InChI

InChI=1S/C6H6N4S.ClH/c7-4-2-1-3-5(9-4)10-6(8)11-3;/h1-2H,(H4,7,8,9,10);1H

InChI Key

BUGFYLZRXYPOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)N.Cl

Origin of Product

United States

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